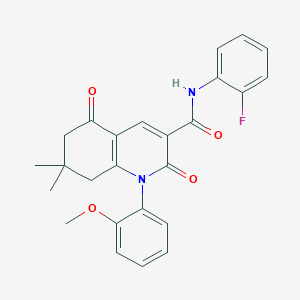![molecular formula C12H12BrN3OS2 B10897329 N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B10897329.png)
N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE: is a synthetic organic compound that belongs to the class of amides. This compound features a bromophenyl group, a thiadiazole ring, and a propanamide moiety, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform.
Amide Bond Formation: The final step involves coupling the bromophenyl and thiadiazole intermediates with a propanamide derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions
Major Products
Oxidation: Oxidized derivatives of the thiadiazole ring
Reduction: Reduced phenyl derivatives
Substitution: Substituted derivatives with various functional groups replacing the bromine atom
Wissenschaftliche Forschungsanwendungen
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N1-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with cellular components to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-BROMOPHENYL)ACETAMIDE: Similar structure but with an acetamide group instead of a propanamide group.
N-(4-BROMOPHENYL)BENZAMIDE: Contains a benzamide group, differing in the aromatic ring attached to the amide.
N-(4-BROMOPHENYL)THIOUREA: Features a thiourea group instead of a propanamide group.
Uniqueness
N~1~-(4-BROMOPHENYL)-3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDE is unique due to the presence of the thiadiazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H12BrN3OS2 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
N-(4-bromophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C12H12BrN3OS2/c1-8-15-16-12(19-8)18-7-6-11(17)14-10-4-2-9(13)3-5-10/h2-5H,6-7H2,1H3,(H,14,17) |
InChI-Schlüssel |
FFITUUPMDIBAKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SCCC(=O)NC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide](/img/structure/B10897252.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)
![2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897264.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897270.png)
![3-[(4-chlorophenoxy)methyl]-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzamide](/img/structure/B10897277.png)

![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897284.png)
![2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)
![5-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10897293.png)

![(2-bromo-4-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10897309.png)
![[4-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenoxy]acetic acid](/img/structure/B10897315.png)

